molecular formula C19H23N3O5 B215973 6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B215973
M. Wt: 373.4 g/mol
InChI Key: RRSMUSKGFRRHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and is substituted with multiple functional groups, including hydroxyl, methyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the substituents through various chemical reactions such as alkylation, hydroxylation, and phenylation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups or the core structure.

    Substitution: Functional groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-[1,3-DIHYDROXY-2-(HYDROXYMETHYL)PROPAN-2-YL]-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE: shares similarities with other pyrrolo[3,4-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group, in particular, may influence its interactions with molecular targets and its overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

6-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-1,3-dimethyl-5-(4-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H23N3O5/c1-12-4-6-13(7-5-12)16-15-14(20(2)18(27)21(3)17(15)26)8-22(16)19(9-23,10-24)11-25/h4-8,23-25H,9-11H2,1-3H3

InChI Key

RRSMUSKGFRRHDO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C3C(=CN2C(CO)(CO)CO)N(C(=O)N(C3=O)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CN2C(CO)(CO)CO)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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